molecular formula C13H22N4O B11738013 4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11738013
M. Wt: 250.34 g/mol
InChI Key: MMDMINGGOPIHPJ-UHFFFAOYSA-N
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Description

4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and an isopropyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrazole rings. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The pyrazole ring is often prepared through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

Once the individual rings are prepared, they are coupled together using a variety of reagents and catalysts. The final step involves the introduction of the isopropyl group, which can be achieved through alkylation reactions. The overall synthetic route requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and efficiency. Industrial production also involves rigorous purification steps, such as crystallization and chromatography, to remove impurities and achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-methylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but differ in the substitution patterns on the piperidine or pyrazole rings.

    Other piperidine-pyrazole compounds: These compounds share the core piperidine and pyrazole structures but may have different functional groups or side chains.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various research applications.

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

(3-amino-1-propan-2-ylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H22N4O/c1-9(2)17-8-11(12(14)15-17)13(18)16-6-4-5-10(3)7-16/h8-10H,4-7H2,1-3H3,(H2,14,15)

InChI Key

MMDMINGGOPIHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CN(N=C2N)C(C)C

Origin of Product

United States

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